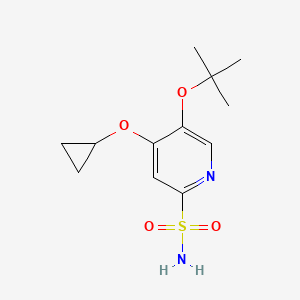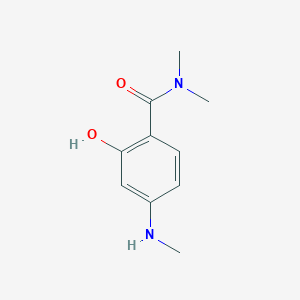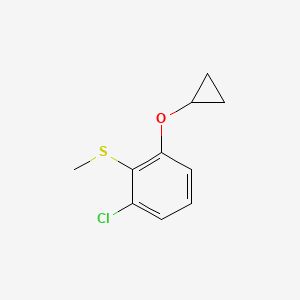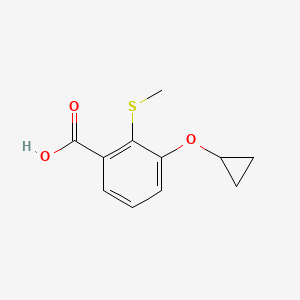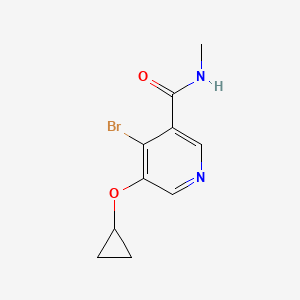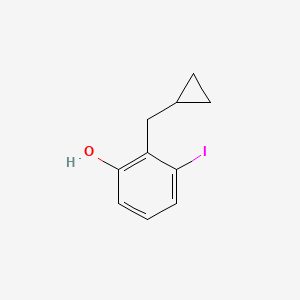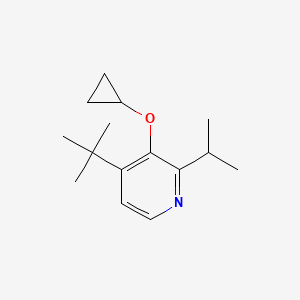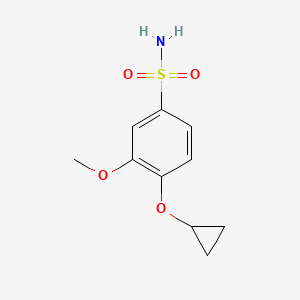
2-Cyclopropoxy-1-fluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzene, featuring a cyclopropoxy group, a fluoro substituent, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-fluoro-3-methoxybenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropyl chloride. This is followed by a nucleophilic substitution reaction with a suitable benzene derivative.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing compound.
Methoxylation: The methoxy group is typically introduced through a methylation reaction using methanol and a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like distillation and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the fluoro substituent, potentially converting it to a hydrogen atom.
Substitution: The benzene ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Products may include 2-cyclopropoxy-1-fluoro-3-formylbenzene or 2-cyclopropoxy-1-fluoro-3-benzoic acid.
Reduction: The major product could be 2-cyclopropoxy-3-methoxybenzene.
Substitution: Various substituted derivatives of the original compound, depending on the specific reaction.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Cyclopropoxy-1-fluoro-3-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired biological effect.
Comparación Con Compuestos Similares
- 1-Cyclopropoxy-2-fluoro-3-methoxybenzene
- 1-Cyclopropoxy-3-fluoro-2-methoxybenzene
- 2-Cyclopropoxy-1-chloro-3-methoxybenzene
Uniqueness: 2-Cyclopropoxy-1-fluoro-3-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a fluoro and a methoxy group on the benzene ring can lead to distinct electronic and steric effects, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H11FO2/c1-12-9-4-2-3-8(11)10(9)13-7-5-6-7/h2-4,7H,5-6H2,1H3 |
Clave InChI |
OEAXLVZVBHEQFV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




